molecular formula C6H9FO3 B6271301 2-[(1-fluorocyclopropyl)methoxy]acetic acid CAS No. 2648961-22-0

2-[(1-fluorocyclopropyl)methoxy]acetic acid

Cat. No.: B6271301
CAS No.: 2648961-22-0
M. Wt: 148.1
InChI Key:
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Description

2-[(1-Fluorocyclopropyl)methoxy]acetic acid is a fluorinated organic compound characterized by its unique structural motif, which includes a fluorine atom attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-fluorocyclopropyl)methoxy]acetic acid typically involves the following steps:

  • Fluorination of Cyclopropane: The starting material, cyclopropane, undergoes fluorination to introduce the fluorine atom, resulting in 1-fluorocyclopropane.

  • Formation of Methoxy Group: The fluorinated cyclopropane is then reacted with methanol in the presence of a suitable catalyst to form the methoxy group.

  • Carboxylation: Finally, the methoxy group is converted to the carboxylic acid group through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, optimized reaction conditions to maximize yield, and purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Fluorocyclopropyl)methoxy]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the cyclopropyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-[(1-Fluorocyclopropyl)methoxy]acetic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated molecules.

  • Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(1-fluorocyclopropyl)methoxy]acetic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom in the cyclopropyl ring can influence the compound's reactivity and binding affinity to biological targets, leading to specific biological effects.

Comparison with Similar Compounds

  • 1-Fluorocyclopropane: A simpler fluorinated cyclopropane without the methoxyacetic acid moiety.

  • Trifluoromethyl Group: A common fluorinated group used in medicinal chemistry.

  • Fluoroquinolones: A class of antibiotics containing fluorinated cyclopropyl groups.

Uniqueness: 2-[(1-Fluorocyclopropyl)methoxy]acetic acid is unique due to its combination of the fluorinated cyclopropyl group and the methoxyacetic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2648961-22-0

Molecular Formula

C6H9FO3

Molecular Weight

148.1

Purity

90

Origin of Product

United States

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